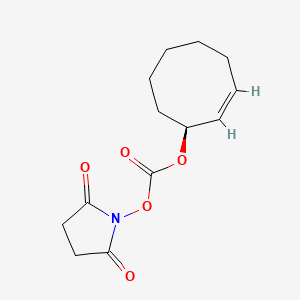

(S,E)-TCO-NHS Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

[(1S,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m1/s1 |

InChI Key |

IXECMLNTLPRCJD-DFVUYQKZSA-N |

Isomeric SMILES |

C1CC/C=C/[C@H](CC1)OC(=O)ON2C(=O)CCC2=O |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S,E)-TCO-NHS Ester for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,E)-TCO-NHS Ester is a pivotal amine-reactive building block extensively utilized in the field of bioconjugation and drug development.[1][2] As a key player in "click chemistry," it facilitates the precise and efficient labeling of biomolecules.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols, and applications, with a focus on quantitative data and practical guidance for researchers.

At its core, this compound is a bifunctional molecule comprising a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester. The NHS ester provides a reactive handle for covalent attachment to primary amines, such as the lysine residues found in proteins and antibodies.[3] The TCO group is the reactive partner in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine derivative.[4] The "(S,E)" designation refers to the specific axial diastereomer of the TCO ring, which exhibits significantly higher reactivity compared to the equatorial isomer.

Chemical Properties and Specifications

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇NO₅ | |

| Molecular Weight | 267.28 g/mol | |

| Appearance | White to slightly grey crystalline solid | |

| Purity | >95% (HPLC) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Storage | Store at -20°C, desiccated |

Reaction Mechanism and Kinetics

The utility of this compound lies in a two-step bioconjugation strategy. The first step involves the acylation of a primary amine on a target biomolecule by the NHS ester. The second, bioorthogonal step is the rapid ligation of the introduced TCO moiety with a tetrazine-functionalized molecule.

Step 1: Amine Labeling with this compound

The NHS ester of this compound reacts with primary amines in a pH-dependent manner to form a stable amide bond.

Caption: Amine labeling with this compound.

A critical consideration in this step is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis is significantly influenced by pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Reference |

| 7.0 | 0 | 4-5 hours | |

| 8.6 | 4 | 10 minutes |

To maximize labeling efficiency, it is crucial to perform the reaction in an amine-free buffer at a slightly alkaline pH (7.2-9.0) and to use a freshly prepared solution of the this compound.

Step 2: TCO-Tetrazine Ligation

The TCO group introduced onto the biomolecule readily undergoes an iEDDA cycloaddition with a tetrazine derivative. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding efficiently in aqueous environments without the need for a catalyst.

Caption: TCO-Tetrazine bioorthogonal ligation.

The reaction rate is dependent on the specific structures of the TCO and tetrazine. The axial conformation of this compound contributes to its high reactivity. The table below presents second-order rate constants for the reaction of TCO with various tetrazine derivatives.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | (13 ± 0.08) x 10³ | PBS, 37°C | |

| Hydrogen substituted tetrazines | TCO | up to 30,000 | PBS, 37°C | |

| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous media | |

| Diphenyl-s-tetrazine | d-TCO | 520 | MeOH, 25°C |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent attachment of the TCO moiety to proteins.

Materials:

-

Protein of interest (1-5 mg/mL)

-

This compound

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), it must be removed by buffer exchange.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting spin column or dialysis against a suitable buffer (e.g., PBS). The TCO-labeled protein is now ready for the subsequent ligation reaction or storage.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

-

Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

Purification (Optional): If necessary, the final bioconjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of TCO molecules per protein, can be determined using UV-Vis spectroscopy or mass spectrometry.

UV-Vis Spectroscopy Method: This method is suitable if the TCO-NHS ester contains a chromophore or if a fluorescent tetrazine is used in a subsequent reaction. The DOL is calculated from the absorbance of the protein (typically at 280 nm) and the chromophore/fluorophore at its maximum absorbance wavelength (λ_max).

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the dye (A_max).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A_max / ε_dye

-

where ε_dye is the molar extinction coefficient of the dye.

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Mass Spectrometry Method: Mass spectrometry provides a more direct and accurate determination of the DOL. By comparing the mass of the unlabeled protein with that of the TCO-labeled protein, the number of attached TCO moieties can be calculated.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool for the construction of ADCs. An antibody can be labeled with TCO moieties, followed by the attachment of a tetrazine-derivatized cytotoxic drug. This bioorthogonal approach allows for the precise control over the drug-to-antibody ratio (DAR) and can be performed under mild conditions that preserve the antibody's integrity and binding affinity.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can be used as a versatile linker in the modular synthesis of PROTACs. For instance, a ligand for the protein of interest can be functionalized with a tetrazine, while the E3 ligase ligand is modified with a TCO group (or vice versa), and the two can be linked via the TCO-tetrazine click reaction.

Caption: PROTAC assembly and mechanism of action.

Troubleshooting

| Problem | Possible Cause | Solution | Reference |

| Low or no labeling with this compound | Hydrolysis of NHS ester | Allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |

| Buffer contains primary amines | Use an amine-free buffer such as PBS, HEPES, or borate buffer. | ||

| Suboptimal pH | Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0. | ||

| Low protein concentration | Increase the protein concentration to favor the labeling reaction over hydrolysis. | ||

| Slow or incomplete TCO-tetrazine ligation | Low reactivity of the tetrazine/TCO pair | Select a more reactive tetrazine derivative (e.g., hydrogen-substituted). | |

| Incorrect stoichiometry | Optimize the molar ratio of the reactants; a slight excess of one component can drive the reaction to completion. | ||

| Degradation of reactants | Verify the integrity of the TCO-labeled protein and the tetrazine derivative, as they can be susceptible to degradation. |

Conclusion

This compound is a powerful and versatile reagent for the precise and efficient modification of biomolecules. Its high reactivity, specificity, and biocompatibility make it an invaluable tool in a wide range of applications, from fundamental research in chemical biology to the development of next-generation therapeutics such as ADCs and PROTACs. By understanding the underlying chemistry and optimizing the experimental conditions as outlined in this guide, researchers can effectively harness the potential of this compound to advance their scientific and drug discovery endeavors.

References

(S,E)-TCO-NHS Ester: A Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, experimental protocols, and quantitative data associated with (S,E)-TCO-NHS Ester, a key reagent in the field of bioorthogonal chemistry. This powerful tool enables the precise and efficient labeling of biomolecules, facilitating advancements in drug development, in-vivo imaging, and our fundamental understanding of biological processes.

Core Mechanism of Action

The utility of this compound lies in its dual-functionality, enabling a two-step labeling strategy. This process begins with the covalent attachment of the trans-cyclooctene (TCO) moiety to a biomolecule of interest, followed by a highly specific and rapid bioorthogonal reaction with a tetrazine-functionalized probe.

Step 1: Amine-Reactive Labeling via NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester component of the molecule facilitates its covalent attachment to biomolecules containing primary amines, such as the lysine residues and N-termini of proteins.[1][2] This reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl group of the NHS ester.[3] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][3] The efficiency of this reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5. In this pH range, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which can compete with the desired labeling reaction and reduce conjugation efficiency.

Step 2: Bioorthogonal Ligation via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Once the TCO group is attached to the target biomolecule, it can undergo an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-containing molecule. This reaction is exceptionally fast and highly selective, proceeding rapidly in complex biological environments without the need for a catalyst. The high ring strain of the trans-cyclooctene makes it a potent dienophile for the electron-deficient tetrazine diene. The reaction involves a [4+2] cycloaddition to form a highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the expulsion of nitrogen gas (N₂) to form a stable dihydropyridazine product. This bioorthogonal "click" reaction forms the basis for attaching a wide array of probes, such as fluorophores, affinity tags, or therapeutic agents, to the TCO-labeled biomolecule.

Quantitative Data

The following tables summarize key quantitative parameters for the reactions involving this compound, providing a basis for experimental design and comparison.

| Parameter | Value | Conditions | Reference |

| NHS Ester Reaction | |||

| Optimal pH Range | 7.2 - 8.5 | Aqueous Buffer | |

| Half-life of NHS Ester at pH 7.0, 0°C | 4 - 5 hours | Aqueous Solution | |

| Half-life of NHS Ester at pH 8.6, 4°C | 10 minutes | Aqueous Solution | |

| Labeling Efficiency on sdAb | ~65-85% | 0.1 M borate buffer, pH 8.5 | |

| TCO-Tetrazine IEDDA Reaction | |||

| Second-Order Rate Constant (k₂) | ~2000 - 30,000 M⁻¹s⁻¹ | Aqueous Media | |

| Reaction Time | 30 minutes - 2 hours | Room Temperature or 37°C | |

| Labeling Efficiency | > 99% | Mild Buffer Conditions |

Experimental Protocols

The following section provides detailed methodologies for the key experimental steps involved in using this compound for biomolecule labeling.

Protocol 1: Labeling of Proteins with this compound

This protocol outlines the general procedure for conjugating this compound to a protein of interest.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5; or 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into an amine-free reaction buffer at a concentration of 1-5 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.

-

TCO-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, with gentle mixing. Protect the reaction from light if the TCO reagent is light-sensitive.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester and byproducts by using a desalting spin column or dialysis against a suitable buffer (e.g., PBS).

-

Storage: Store the TCO-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Tetrazine Ligation to TCO-Labeled Biomolecules

This protocol describes the bioorthogonal reaction between a TCO-labeled biomolecule and a tetrazine-functionalized probe.

Materials:

-

TCO-labeled biomolecule (from Protocol 1)

-

Tetrazine-functionalized probe (e.g., tetrazine-fluorophore)

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled biomolecule in the desired reaction buffer. Dissolve the tetrazine-functionalized probe in a compatible solvent (e.g., DMSO or water).

-

Ligation Reaction: Add the tetrazine-probe to the TCO-labeled biomolecule. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is often recommended.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine-probe using an appropriate method such as size-exclusion chromatography.

Visualizations

The following diagrams illustrate the core mechanism of action and experimental workflows.

References

An In-depth Technical Guide to (S,E)-TCO-NHS Ester Click Chemistry

For researchers, scientists, and drug development professionals, (S,E)-TCO-NHS Ester click chemistry represents a powerful tool for the precise and efficient bioorthogonal conjugation of molecules. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this advanced ligation technique.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

At the heart of this compound click chemistry lies the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction occurs between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. The this compound is a reagent used to introduce the TCO group onto a molecule of interest, typically a biomolecule containing primary amines, such as proteins or antibodies.[1][2]

The "click" reaction itself is a two-step process:

-

Initial Cycloaddition: The electron-poor tetrazine reacts rapidly with the strained trans-cyclooctene, which is the dienophile.[3]

-

Retro-Diels-Alder Elimination: This is followed by a retro-Diels-Alder reaction that eliminates nitrogen gas (N₂), forming a stable dihydropyridazine product. This irreversible process drives the reaction to completion.[3][4]

This ligation chemistry is renowned for its exceptional kinetics and high specificity, proceeding efficiently in complex biological media without the need for cytotoxic copper catalysts. This makes it an ideal choice for in vivo studies, live-cell imaging, and the development of antibody-drug conjugates (ADCs).

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are key advantages. The following tables summarize important quantitative parameters to consider when designing experiments.

Table 1: Reaction Kinetics and Efficiency

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | Dependent on TCO and tetrazine derivatives | |

| > 800 M⁻¹s⁻¹ | Not specified | ||

| ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene in 9:1 methanol:water | ||

| Reaction Efficiency | > 99% | Under mild buffer conditions | |

| Effective Concentration Range | Nanomolar to micromolar | Due to high reactivity |

Table 2: Experimental Conditions for Protein Labeling and Ligation

| Parameter | Recommended Range/Value | Notes | Source(s) |

| TCO-NHS Ester Molar Excess (for protein labeling) | 10 to 20-fold | For protein concentrations of 1-5 mg/mL | |

| 20 to 50-fold | For protein concentrations < 5 mg/mL | ||

| Tetrazine Molar Excess (for ligation) | 1.05 to 2-fold | Relative to the TCO-functionalized molecule | |

| Reaction pH (NHS Ester Labeling) | 7.2 - 9.0 | Balances amine reactivity and NHS ester hydrolysis | |

| Reaction pH (TCO-Tetrazine Ligation) | 6.0 - 9.0 | Robust over a wide pH range | |

| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can accelerate the reaction | |

| Incubation Time (NHS Ester Labeling) | 30 - 60 minutes | At room temperature | |

| Incubation Time (TCO-Tetrazine Ligation) | 10 - 60 minutes | Typically complete within this timeframe at room temperature |

Mandatory Visualizations

To further elucidate the chemical processes and experimental workflows, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for the key experimental steps.

Protocol 1: Modification of Proteins with this compound

This protocol outlines the labeling of primary amines on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns or dialysis equipment

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

-

The protein concentration should ideally be between 1-5 mg/mL.

-

-

TCO-NHS Ester Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and can hydrolyze, so it is crucial to let the vial come to room temperature before opening to prevent condensation.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 5-15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis.

-

The TCO-labeled protein is now ready for the subsequent ligation step or can be stored at 4°C.

-

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-modified protein in the desired reaction buffer.

-

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

-

Ligation Reaction:

-

Mix the TCO-modified protein and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often recommended.

-

Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from the excess tetrazine reagent by methods such as size-exclusion chromatography or dialysis.

-

Stability and Considerations

-

TCO Stability: While generally stable in aqueous buffers, TCO groups can isomerize to their unreactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by the presence of thiols or copper. More strained and therefore more reactive TCO derivatives may exhibit lower stability. It is important to note that the half-life of TCO can be short as it naturally isomerizes, and long-term storage is not recommended.

-

NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis increases with higher pH. For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C). Therefore, stock solutions of TCO-NHS ester should be prepared fresh in anhydrous solvent.

By understanding the fundamental principles, quantitative parameters, and detailed protocols outlined in this guide, researchers can effectively leverage the power of this compound click chemistry for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction: Core Principles and Applications

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly become a cornerstone of bioorthogonal chemistry, offering an exceptional combination of rapid reaction kinetics, high specificity, and biocompatibility.[1][2] This powerful ligation technique, which proceeds efficiently in complex biological environments without the need for a catalyst, has found widespread applications in fields ranging from biological imaging and diagnostics to targeted drug delivery and materials science.[1][3] This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction, detailed experimental protocols, and a summary of key quantitative data to facilitate its implementation by researchers, scientists, and drug development professionals.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4] This is in contrast to the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The unique reactivity of the iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

Mechanism: The reaction is initiated by a [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a small molecule, typically nitrogen gas when a tetrazine is used as the diene, to form a stable dihydropyridazine product. This product can then be oxidized to a pyridazine. The release of nitrogen gas serves as a thermodynamic driving force for the reaction, rendering it irreversible.

Key Features:

-

Extraordinarily Fast Kinetics: The iEDDA reaction is recognized as the fastest known bioorthogonal reaction to date, with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹.

-

High Selectivity: The reactants in iEDDA chemistry are highly selective for each other and are inert to the vast array of functional groups present in biological systems.

-

Biocompatibility: The reaction proceeds efficiently in aqueous media, across a range of physiological temperatures and pH values, and does not require cytotoxic catalysts.

-

Bioorthogonality: The participating functional groups are abiotic, meaning they do not interfere with native biological processes.

Common Reactants in iEDDA Chemistry

The judicious selection of the diene and dienophile is critical for the success of an iEDDA reaction, influencing both the reaction rate and the stability of the reactants and products.

Dienes: Electron-deficient dienes are essential for the iEDDA reaction. The most commonly employed dienes are 1,2,4,5-tetrazines due to their exceptional reactivity and stability. The reactivity of the tetrazine can be tuned by the substituents at the 3 and 6 positions; electron-withdrawing groups increase the reaction rate by lowering the LUMO energy of the tetrazine. Other classes of dienes include oxo- and aza-butadienes.

Dienophiles: Electron-rich dienophiles are the counterparts to the electron-deficient dienes. Key factors influencing their reactivity include:

-

Electron-Donating Groups: These groups increase the HOMO energy of the dienophile, leading to a smaller HOMO-LUMO gap and faster reaction rates.

-

Ring Strain: Highly strained dienophiles, such as trans-cyclooctenes (TCOs) and cyclopropenes, exhibit significantly enhanced reactivity due to the relief of ring strain in the transition state. The reactivity generally follows the order: cyclopropene > cyclobutene > cyclopentene > cyclohexene > cyclooctene.

Common classes of dienophiles include vinyl ethers, vinyl acetals, enamines, alkynes, and strained olefins like norbornenes and TCOs.

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is typically described by a second-order rate constant (k₂), which is dependent on the specific diene and dienophile pair, as well as the reaction conditions such as solvent and temperature. The following tables summarize key kinetic data for common iEDDA reaction pairs.

| Diene | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 MeOH/water | |

| Water-soluble dipyridyl-tetrazine | axial-TCO | 80200 | Water | |

| Water-soluble dipyridyl-tetrazine | equatorial-TCO | 22600 | Water | |

| 3,6-diphenyl-s-tetrazine | TCO | >27-fold enhancement over original TCO | Not Specified | |

| Tetrazine-modified dye | Norbornene-modified 2'-deoxyuridine | 1.05 | H₂O/DMSO (99:1) | |

| Tetrazine-modified dye | Cyclopropene-modified 2'-deoxyuridine | 0.077 | H₂O/DMSO (99:1) | |

| Tetrazine-modified dye | Homallyl-modified 2'-deoxyuridine | 0.0015 | H₂O/DMSO (99:1) | |

| Not Specified | Norbornene | 1.9 | Not Specified |

Note: Reaction rates can vary significantly based on the specific substituents on both the diene and dienophile, as well as the experimental conditions.

Experimental Protocols

The following are representative protocols for the synthesis of a common tetrazine diene and a general workflow for iEDDA-mediated bioconjugation.

4.1. Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol outlines a common procedure for the synthesis of a widely used tetrazine derivative.

Materials:

-

2-cyanopyridine

-

Anhydrous hydrazine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol. Stir the reaction at room temperature or gently heat (e.g., to 78°C) for 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is typically a colored solid.

4.2. General Workflow for iEDDA Bioconjugation

This protocol describes the general steps for labeling a biomolecule, such as an antibody, with a dienophile and subsequent ligation with a tetrazine-functionalized molecule.

Materials:

-

Biomolecule of interest (e.g., antibody)

-

Dienophile-NHS ester (e.g., TCO-NHS ester)

-

Tetrazine-functionalized molecule (e.g., fluorescent dye-tetrazine)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Spin desalting column

Procedure:

-

Biomolecule Preparation: Prepare a solution of the biomolecule at a concentration of approximately 1-5 mg/mL in the reaction buffer.

-

Dienophile Labeling: Add the dienophile-NHS ester to the biomolecule solution. The molar ratio of the dienophile to the biomolecule will depend on the desired degree of labeling. Incubate the reaction for a specified time (e.g., 1-2 hours) at room temperature or 4°C.

-

Purification of Dienophile-labeled Biomolecule: Remove the excess, unreacted dienophile-NHS ester using a spin desalting column according to the manufacturer's instructions.

-

iEDDA Ligation: Add the tetrazine-functionalized molecule to the purified dienophile-labeled biomolecule. The reaction is typically rapid and can be incubated for a period ranging from minutes to a few hours at room temperature.

-

Analysis: The resulting bioconjugate can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy, to confirm successful ligation.

Visualizations

5.1. Reaction Mechanism

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have long been the reagent of choice for bioconjugation, serving as a fundamental tool for covalently linking molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1][2] Their enduring popularity stems from a combination of high reactivity, selectivity towards primary amines, and the formation of exceptionally stable amide bonds under aqueous conditions.[2][3][4] This technical guide provides a comprehensive overview of NHS ester chemistry, detailing the reaction mechanism, critical parameters, quantitative data, and detailed protocols essential for successful bioconjugation in research, diagnostics, and therapeutic development.

The Chemical Principle: Amine-Reactive Chemistry

The utility of NHS esters lies in their ability to efficiently and selectively react with primary aliphatic amines (–NH₂), such as those found on the N-terminus of a polypeptide chain and the ε-amino group of lysine residues. The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a benign leaving group and forming a stable, covalent amide bond.

While highly selective for primary amines, NHS esters can exhibit reactivity towards other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, but the resulting ester and thioester linkages are significantly less stable and can be easily hydrolyzed or displaced by amines.

Critical Reaction Parameters

The success and efficiency of NHS ester conjugation are critically dependent on several parameters. Careful control of these factors is paramount to maximize yield and minimize side reactions.

The Decisive Role of pH

The pH of the reaction buffer is the single most important factor. A delicate balance must be struck:

-

Nucleophilicity: Primary amines must be in their unprotonated state (-NH₂) to be nucleophilic. At acidic pH, they are protonated (-NH₃⁺) and unreactive.

-

Hydrolysis: NHS esters are susceptible to hydrolysis, where water acts as a competing nucleophile. The rate of this hydrolysis reaction increases significantly with pH.

This dynamic establishes an optimal pH range for most NHS ester reactions between pH 7.2 and 8.5 . A common choice is a phosphate or bicarbonate buffer at pH 8.3-8.5. While the reaction is slower at lower pH (e.g., 7.4), the rate of hydrolysis is also reduced, which can be advantageous for sensitive proteins, albeit requiring longer incubation times.

The Competing Reaction: Hydrolysis

Hydrolysis is the primary competing reaction that deactivates the NHS ester, converting it into an unreactive carboxylic acid. The stability of an NHS ester in an aqueous solution is inversely proportional to the pH and temperature. Understanding the half-life of the specific NHS ester under the planned reaction conditions is crucial for optimizing incubation times and reagent concentrations.

Quantitative Data for Bioconjugation Design

NHS Ester Stability

The following table summarizes the approximate half-life of typical NHS esters in aqueous solutions at various pH values and temperatures, highlighting the critical window of reactivity.

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C - 4°C | 4 - 5 hours |

| 8.0 | Room Temp. | ~1 hour |

| 8.6 | 4°C | ~10 minutes |

| 8.6 | Room Temp. | <10 minutes |

| Data compiled from multiple sources. Actual half-life can vary based on the specific molecule. |

NHS vs. Sulfo-NHS Esters

A key consideration is the solubility of the NHS ester reagent. Standard NHS esters are hydrophobic and must be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction. In contrast, Sulfo-NHS esters contain a sulfonate group (–SO₃) that renders them water-soluble, allowing for a completely aqueous reaction and making them impermeable to cell membranes. This makes Sulfo-NHS esters the ideal choice for cell surface labeling.

| Feature | NHS Ester | Sulfo-NHS Ester |

| Solubility | Insoluble in aqueous buffers; requires DMSO or DMF. | Soluble in aqueous buffers. |

| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes. |

| Applications | General bioconjugation, intracellular labeling. | General bioconjugation, cell surface labeling. |

| Stability | Generally lower in aqueous solution. | Slightly higher stability in aqueous solution. |

Experimental Protocols

General Workflow for Protein Labeling

A typical bioconjugation experiment follows a structured workflow to ensure optimal labeling and purification of the final conjugate.

Detailed Protocol: Antibody Biotinylation with Biotin-NHS Ester

This protocol provides a detailed method for labeling an IgG antibody with a standard Biotin-NHS ester.

A. Materials and Reagents:

-

Antibody: IgG to be labeled (1-10 mg/mL). Must be in an amine-free buffer (e.g., PBS).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.

-

Biotin-NHS Ester: e.g., EZ-Link™ NHS-Biotin.

-

Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

-

Storage Buffer: PBS, pH 7.4 with a suitable preservative (e.g., sodium azide).

B. Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS, pH 7.4) via dialysis or a desalting column.

-

Adjust the final antibody concentration to 2.0 - 2.5 mg/mL in the Reaction Buffer. For a 1 mg/mL antibody solution, add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to raise the pH.

-

-

Biotin-NHS Stock Solution Preparation:

-

Immediately before use, allow the vial of Biotin-NHS ester to warm to room temperature to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the required amount of Biotin-NHS in anhydrous DMSO. For example, dissolve 2.44 mg of EZ-Link™ Sulfo-NHS-Biotin (MW 443.4) in 550 µL of water to make a 10 mM solution. Vortex to ensure it is fully dissolved.

-

Note: NHS ester solutions are not stable in DMSO, especially if any moisture is present. Prepare this solution fresh and use it immediately. Do not store for later use.

-

-

Conjugation Reaction:

-

Calculate the volume of Biotin-NHS stock solution needed to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of biotin to antibody is recommended. For a 1 mg/mL solution of IgG (approx. 6.67 µM), adding 13.4 µL of 10 mM Biotin-NHS per mL of antibody solution yields a 20-fold molar excess.

-

While gently stirring or vortexing the antibody solution, add the calculated volume of Biotin-NHS stock solution in a dropwise fashion.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. For example, add 50 µL of 1 M Tris-HCl per 1 mL of reaction mixture.

-

Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove unreacted biotin and byproducts by applying the quenched reaction mixture to a size-exclusion chromatography (desalting) column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the purified, biotinylated antibody, which will elute in the void volume. Monitor the elution using a spectrophotometer at 280 nm.

-

Alternatively, the conjugate can be purified by dialysis against PBS (3 changes of 2 liters of buffer) for 24-48 hours.

-

-

Characterization and Storage:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

The degree of labeling (DOL) can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Store the purified biotinylated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Add a preservative like 0.1% sodium azide if desired.

-

Conclusion

NHS ester chemistry is a robust and versatile method for bioconjugation that forms the basis of countless applications, from fundamental research tools like fluorescently labeled antibodies to the development of complex therapeutics such as antibody-drug conjugates. By understanding the core reaction mechanism and carefully controlling key parameters—most notably pH—researchers can achieve efficient, specific, and reproducible conjugation. The strategic choice between standard and sulfonated NHS esters further expands the utility of this chemistry, enabling tailored approaches for intracellular and cell-surface targets. Adherence to detailed, optimized protocols is essential for harnessing the full potential of this foundational bioconjugation technique.

References

(S,E)-TCO-NHS Ester structure and reactivity

An In-Depth Technical Guide to (S,E)-TCO-NHS Ester: Structure, Reactivity, and Applications

Introduction

(S,E)-trans-Cyclooctene-N-hydroxysuccinimidyl ester (this compound) is a bifunctional crosslinking reagent integral to the field of bioconjugation and chemical biology. It serves as a critical tool for covalently linking molecules, particularly for the modification of proteins and other biomolecules. This guide provides a comprehensive overview of its structure, dual-reactivity, and detailed protocols for its application, tailored for researchers and professionals in drug development and life sciences.

The molecule's utility stems from its two distinct reactive moieties: the N-hydroxysuccinimide (NHS) ester and the trans-cyclooctene (TCO) group. The NHS ester facilitates the straightforward labeling of biomolecules containing primary amines, while the TCO group enables an exceptionally fast and selective bioorthogonal "click" reaction with tetrazine-modified molecules. This dual functionality allows for a powerful two-step labeling strategy, which is widely employed in applications ranging from cellular imaging to the development of antibody-drug conjugates (ADCs).

Molecular Structure and Core Properties

The this compound molecule is characterized by three key components:

-

trans-Cyclooctene (TCO) Ring: This is a highly strained eight-membered ring containing a trans double bond. The significant ring strain is the driving force behind its rapid reactivity in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions. The axial diastereomer of TCO, in particular, has been reported to exhibit significantly higher reactivity compared to its equatorial counterpart, with up to a 10-fold increase in reaction rates.[1] However, this increased reactivity can be accompanied by a faster rate of cis-trans isomerization, which deactivates the molecule.[1]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is one of the most common reagents for modifying primary amines, such as the side chain of lysine residues in proteins or the N-terminus of polypeptides.[2] It reacts with nucleophilic amines in a pH-dependent manner to form a stable and covalent amide bond.[2]

-

Stereochemistry ((S,E)-): The specific stereoisomerism of the TCO ring influences its stability and reactivity. The molecule is supplied as a single diastereomer to ensure consistent performance in conjugation reactions.[1]

The molecular formula for (4E)-TCO-NHS ester is C₁₃H₁₇NO₅, and its molecular weight is approximately 267.28 g/mol .

Reactivity and Reaction Mechanisms

The utility of TCO-NHS Ester lies in its two distinct and orthogonal reaction capabilities: amine conjugation via the NHS ester and bioorthogonal ligation via the TCO group.

Amine Conjugation via NHS Ester

The first step in a typical workflow involves the reaction of the TCO-NHS Ester with a biomolecule containing primary amines.

-

Mechanism: The NHS ester undergoes nucleophilic acyl substitution with a primary amine (R-NH₂). The reaction results in the formation of a stable amide bond, covalently attaching the TCO moiety to the target molecule, with NHS being released as a leaving group.

-

Reaction Conditions: This reaction is highly pH-sensitive. The aminolysis reaction is most efficient at a slightly basic pH of 7.2 to 8.5. At this pH, a sufficient fraction of the primary amines on the protein are deprotonated and thus nucleophilic.

-

Competing Hydrolysis: A significant challenge in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine. This hydrolysis reaction is also accelerated at a higher pH, rendering the reagent inactive. Therefore, careful control of pH and reaction time is crucial for efficient labeling. High protein concentrations are often preferred to favor the aminolysis reaction over hydrolysis. The use of anhydrous solvents like DMSO or DMF for preparing stock solutions is critical, as NHS esters are moisture-sensitive.

Caption: NHS Ester Reactivity: Aminolysis vs. Hydrolysis.

Bioorthogonal TCO-Tetrazine Ligation

Once the TCO moiety is attached to the molecule of interest, it can be reacted with a tetrazine-functionalized partner in a bioorthogonal "click" reaction.

-

Mechanism: This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The electron-poor tetrazine (diene) reacts rapidly and specifically with the strained TCO (dienophile) to form a stable dihydropyridazine linkage.

-

Key Advantages:

-

Exceptional Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can exceed 800 M⁻¹s⁻¹ and can even reach up to 30,000 M⁻¹s⁻¹ depending on the tetrazine structure. This allows for efficient labeling at very low concentrations.

-

Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a toxic catalyst (like copper in CuAAC).

-

High Selectivity: The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in complex biological systems, preventing off-target reactions.

-

Quantitative Data

NHS Ester Hydrolysis Rates

The stability of the NHS ester is critically dependent on pH and temperature. The half-life decreases dramatically as the pH increases.

| pH | Temperature | Half-life of NHS Ester | Reference |

| 7.0 | 0°C | 4-5 hours | |

| 8.6 | 4°C | 10 minutes |

TCO-Tetrazine Reaction Kinetics

The reaction rate is highly dependent on the specific structures of both the TCO and the tetrazine derivative.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) | Conditions | Reference |

| Hydrogen substituted tetrazines | TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C | |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 M⁻¹s⁻¹ | Not specified | |

| Methyl-substituted tetrazines | TCO | ~1000 M⁻¹s⁻¹ | Aqueous media |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general guideline for labeling a protein with primary amines (e.g., an antibody).

Materials:

-

Protein to be labeled (e.g., antibody at 1-5 mg/mL)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Buffer Exchange: Prepare the protein in an amine-free reaction buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.

-

Prepare TCO-NHS Ester Stock: Immediately before use, allow the TCO-NHS Ester vial to equilibrate to room temperature to prevent moisture condensation. Dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Protect from light if using a fluorescently-tagged molecule.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes.

-

Purification: Remove excess, unreacted TCO-NHS Ester and byproducts by running the reaction mixture through a desalting column appropriate for the molecular weight of the protein. The purified TCO-labeled protein is now ready for the click reaction or storage.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between a TCO-labeled protein and a tetrazine-labeled molecule.

Materials:

-

Purified TCO-labeled protein

-

Tetrazine-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Prepare the TCO-labeled protein and the tetrazine-containing molecule in the reaction buffer.

-

Click Reaction: Add the tetrazine-containing molecule to the TCO-labeled protein. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete consumption of the labeled protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.

-

Analysis and Purification: The resulting conjugate is now ready for downstream applications. If necessary, the final conjugate can be purified from any unreacted starting materials using standard methods like size-exclusion chromatography (SEC).

Visualization of Workflows and Pathways

Caption: Two-step bioconjugation workflow using TCO-NHS Ester.

Caption: Pre-targeted imaging/therapy signaling pathway.

References

The Nexus of Bioorthogonal Chemistry and TCO Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with or are interfered by biological processes, has emerged as a powerful tool to achieve this. At the heart of many of these sophisticated applications lies the trans-cyclooctene (TCO) linker, a key player in one of the fastest and most efficient bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This technical guide provides an in-depth exploration of the core principles of TCO-tetrazine ligation, quantitative data on TCO derivatives, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The utility of TCO in bioorthogonal chemistry is centered on its rapid and highly specific reaction with 1,2,4,5-tetrazines.[1] This reaction, often referred to as the TCO-tetrazine ligation, proceeds through an IEDDA cycloaddition, which is then followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine product.[1][2]

Key characteristics of this ligation include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine reaction is renowned for its extraordinary speed, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at the low concentrations typically encountered in biological systems.

-

Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper, which is often required for other "click chemistry" reactions.

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and minimizes off-target reactions.

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, providing a stable linkage for various applications.

The driving force behind the rapid ligation is the high internal strain of the double bond within the TCO ring. The stereochemistry of substituents on the TCO ring also significantly influences reactivity, with axial isomers generally exhibiting faster reaction rates than their equatorial counterparts. Furthermore, the reactivity of TCOs can be enhanced by increasing ring strain, often achieved by fusing additional rings to the cyclooctene core.

Quantitative Data on TCO Derivatives

The choice of TCO linker can significantly impact the efficiency and outcome of a bioorthogonal reaction. Factors such as reaction kinetics, stability, and hydrophilicity are critical considerations. The following tables summarize quantitative data for various TCO derivatives.

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines

| TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| trans-Cyclooctene (TCO) | ~2,000 | The original and most basic TCO structure. |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Increased reactivity due to steric effects. Diol-derivatized a-TCO shows a rate constant of (150 ± 8) × 10³ M⁻¹s⁻¹. |

| s-TCO | up to 3,300,000 | Conformationally strained TCO with significantly enhanced reactivity. |

| d-TCO (syn-diastereomer) | (366 ± 15) × 10³ | Dioxolane-fused TCO with improved stability and hydrophilicity. |

| d-TCO (anti-diastereomer) | (318 ± 3) × 10³ | Dioxolane-fused TCO with improved stability and hydrophilicity. |

| oxo-TCO | - | Oxygen-containing isomer with improved hydrophilicity. |

Rate constants are typically measured with a common tetrazine partner, such as 3,6-di-(2-pyridyl)-s-tetrazine.

Table 2: Hydrophilicity and Stability of TCO Derivatives

| TCO Derivative | cLogP | Stability Notes |

| TCO | 1.95 | Susceptible to thiol-promoted isomerization. |

| oxo-TCO | 1.33 / 0.51 | - |

| d-TCO | 1.76 / 0.94 | Improved stability compared to s-TCO; no decomposition in aqueous solutions at room temperature. No degradation or isomerization in phosphate-buffered D₂O for up to 14 days. |

| a-TCO | 1.11 | - |

| amTCO | - | Conjugates are less hydrophobic than those derived from TCO-OH. |

Visualizing the Chemistry: Mechanisms and Workflows

Diagrams are essential for understanding the underlying processes in bioorthogonal chemistry. The following Graphviz diagrams illustrate the TCO-tetrazine ligation mechanism and a general experimental workflow.

References

An In-depth Technical Guide to Amine-Reactive Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Amine-reactive crosslinkers are indispensable chemical tools in modern life sciences and drug development, enabling the covalent linkage of two or more biomolecules. These reagents contain at least two reactive groups that target primary amines (-NH₂), which are abundantly found on the N-terminus of proteins and the side chains of lysine residues. This reactivity allows for the stable conjugation of proteins, peptides, antibodies, and other biomolecules for a myriad of applications, from elucidating protein-protein interactions to constructing sophisticated antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of amine-reactive crosslinkers, detailing their chemical diversity, reaction mechanisms, and practical applications. It further offers detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of these versatile reagents.

The Chemistry of Amine-Reactive Crosslinkers

The fundamental principle behind amine-reactive crosslinkers lies in the nucleophilic nature of primary amines. The lone pair of electrons on the nitrogen atom of a primary amine readily attacks electrophilic centers within the crosslinker, resulting in the formation of a stable covalent bond.[1] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, imidoesters, aldehydes, and isocyanates.[1][2]

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

This reaction is most efficient at a physiological to slightly alkaline pH of 7.2 to 8.5. This pH range ensures that a sufficient proportion of the primary amines on the target molecule are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester. Common buffers used for this reaction include phosphate, carbonate-bicarbonate, HEPES, and borate buffers. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the crosslinker.

A significant consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous environments. The rate of hydrolysis increases with pH. For instance, the half-life of an NHS-ester can be several hours at pH 7.0 and 0°C, but this decreases to approximately 10 minutes at pH 8.6 and 4°C.

Imidoesters

Imidoester crosslinkers react with primary amines to form amidine bonds. These reactions are most efficient at alkaline pH, typically between 8 and 10. As the pH increases, both the reactivity with amines and the half-life of the imidoester increase. A key feature of the resulting amidine bond is that it retains a positive charge at physiological pH, similar to the original primary amine. This property can be advantageous for preserving the native isoelectric point of a protein after modification.

Other Amine-Reactive Chemistries

-

Aldehydes: Aldehyde-containing crosslinkers react with primary amines to form a Schiff base (imine). This bond can be subsequently reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride.

-

Isocyanates: Isocyanates react with primary amines to form stable urea linkages. They exhibit broader reactivity and can also react with hydroxyl groups, which can be a consideration for selectivity.

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are broadly categorized based on the nature of their reactive ends.

Homobifunctional Crosslinkers

These crosslinkers possess two identical amine-reactive groups. They are primarily used in one-step reactions to crosslink molecules with similar functional groups, for applications such as:

-

Studying Protein-Protein Interactions: Capturing interacting proteins by covalently linking them.

-

Polymerization: Creating polymers from monomers.

-

Intramolecular Crosslinking: Linking different domains within the same protein.

A potential drawback of homobifunctional crosslinkers is the risk of self-conjugation and polymerization.

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers possess two different reactive groups, for example, an amine-reactive group and a sulfhydryl-reactive group (e.g., a maleimide). This allows for more controlled, two-step conjugation reactions, minimizing unwanted side reactions. Common applications include:

-

Antibody-Drug Conjugation: Linking a cytotoxic drug to an antibody.

-

Enzyme-Antibody Conjugates: Creating reagents for immunoassays.

-

Surface Immobilization: Attaching proteins to a solid support.

Physicochemical Properties and Data

The choice of crosslinker is often dictated by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |

| Dimethyl adipimidate | DMA | 245.15 | 9.2 | No | Yes | Yes |

| Dimethyl pimelimidate | DMP | 259.17 | 11.3 | No | Yes | Yes |

Data compiled from multiple sources.

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Ends | Cleavable? | Water-Soluble? | Membrane Permeable? |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester, Maleimide | No | No | Yes |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | No | Yes | No |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.18 | 10.6 | NHS ester, Iodoacetamide | No | No | Yes |

| Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester, Pyridyldisulfide | Yes (Disulfide) | No | Yes |

Data compiled from multiple sources.

Experimental Protocols

Detailed and optimized protocols are critical for successful crosslinking experiments. Below are representative protocols for common applications.

Protocol 1: General Protein-Protein Crosslinking using DSS

This protocol is a general guideline for crosslinking interacting proteins in solution.

Materials:

-

Protein sample in a compatible buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at pH 7.2-8.5.

-

DSS (Disuccinimidyl suberate) stock solution (e.g., 25 mM in anhydrous DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines.

-

Crosslinker Addition: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker to protein). For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is often sufficient, while more dilute samples may require a 20- to 50-fold molar excess. The final concentration of the crosslinker is typically in the range of 0.25-5 mM.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

-

Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the unreacted crosslinker.

-

Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC

This protocol outlines the conjugation of a sulfhydryl-containing drug to an antibody.

Materials:

-

Antibody solution (1-10 mg/mL) in a buffer free of primary amines (e.g., PBS, pH 7.2-7.5).

-

Sulfo-SMCC.

-

Sulfhydryl-containing drug.

-

Desalting column.

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

Procedure:

Step 1: Activation of the Antibody

-

Antibody Preparation: Prepare the antibody in the reaction buffer.

-

Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer to a concentration of approximately 10 mg/mL.

-

Activation Reaction: Add a 5- to 20-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation to the Sulfhydryl-Containing Drug

-

Drug Preparation: Dissolve the sulfhydryl-containing drug in an appropriate buffer.

-

Conjugation Reaction: Add the sulfhydryl-containing drug to the maleimide-activated antibody.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted drug and other byproducts.

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language can effectively illustrate complex biological and experimental workflows.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that have become cornerstones of modern biological research and therapeutic development. A thorough understanding of their underlying chemistry, coupled with careful consideration of their physicochemical properties and the optimization of reaction conditions, is paramount for their successful application. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively utilize these essential tools in their endeavors.

References

Methodological & Application

Application Notes and Protocols for (S,E)-TCO-NHS Ester Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of proteins using (S,E)-TCO-NHS Ester. The protocols outlined below leverage the highly efficient and bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety, a cornerstone of modern "click chemistry". This method is particularly valuable for the precise and stable labeling of proteins for various applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1]

The overall strategy involves a two-step process:

-

Protein Modification: The protein of interest is first functionalized with a TCO group. This is typically achieved by reacting the primary amines (e.g., the ε-amino group of lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester of TCO.[1]

-

Bioorthogonal "Click" Reaction: The TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine (Tz). This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.[1][2]

Key Advantages of TCO-Tetrazine Ligation:

-

Biocompatibility: The reaction is bioorthogonal, meaning it does not interfere with native biological processes.[2]

-

Exceptional Kinetics: The reaction rates are among the fastest of any bioorthogonal reaction, enabling efficient conjugation even at low concentrations.

-

High Selectivity: TCO and tetrazine react specifically with each other, ensuring precise labeling.

-

Stability: The resulting covalent bond is highly stable.

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol details the initial step of labeling a protein with the TCO moiety.

Materials:

-

Protein of interest

-

This compound (or a PEGylated version like TCO-PEG4-NHS Ester for improved solubility)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5; or 100 mM sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette for purification

Procedure:

-

Buffer Exchange:

-

Ensure the protein is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the recommended reaction buffer.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Prepare TCO-NHS Ester Solution:

-

Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

-

Labeling Reaction:

-

Add a 10 to 50-fold molar excess of the TCO-NHS ester solution to the protein solution. A 20-fold excess is a common starting point. The optimal ratio may need to be determined empirically for each protein.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 hours on ice. Gentle mixing during incubation is recommended.

-

-

Quench Reaction:

-

Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 5-15 minutes at room temperature.

-

-

Purification of TCO-labeled Protein:

-

Remove the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or by dialysis against the desired storage buffer (e.g., PBS).

-

-

Storage:

-

The purified TCO-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.

-

Protocol 2: TCO-Tetrazine "Click" Reaction

This protocol describes the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

Purified TCO-labeled protein

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants:

-

Prepare the TCO-labeled protein in the desired reaction buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

-

Click Reaction:

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess (1.1 to 2.0-fold) of the more abundant reagent is often recommended.

-

Incubate the reaction mixture for 10 minutes to 2 hours at room temperature. Incubation at 4°C may require longer reaction times (30-120 minutes). The reaction progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

For many applications, the reaction is clean, and no further purification is required.

-

If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).

-

Data Presentation

Table 1: Recommended Reaction Parameters for Protein Labeling with TCO-NHS Ester

| Parameter | Recommended Range | Typical Value | Notes |

| Protein Concentration | 1 - 10 mg/mL | 2 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of TCO-NHS Ester | 10 - 50 fold | 20 fold | May require optimization for specific proteins. |

| Reaction Buffer | Amine-free buffers | 100 mM Sodium Phosphate, 150 mM NaCl | Avoid Tris and glycine buffers. |

| pH | 7.0 - 9.0 | 8.3 - 8.5 | pH is critical for efficient reaction with primary amines. |

| Reaction Time | 30 - 120 minutes | 60 minutes | Longer times do not always improve efficiency and may increase hydrolysis. |

| Temperature | Room Temperature or 4°C | Room Temperature | Reaction proceeds efficiently at room temperature. |

| Quenching Agent | Tris or Glycine | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM. |

Table 2: TCO-Tetrazine Ligation Parameters

| Parameter | Recommended Range | Typical Value | Notes |

| Molar Ratio (Tetrazine:TCO) | 1.1 - 5.0 fold excess | 1.5 - 2.0 fold excess | A slight excess of one component can drive the reaction to completion. |

| Reaction Time | 10 - 120 minutes | 30 - 60 minutes | Reaction is typically very fast. |

| Temperature | 4°C - 37°C | Room Temperature | Reaction proceeds well at various temperatures. |

| pH | 6.0 - 9.0 | 7.4 | Tolerant of a wide pH range. |

Visualizations

Caption: Experimental workflow for protein bioconjugation.

Caption: TCO-NHS ester reaction with a primary amine.

References

TCO-NHS Ester Labeling: A Detailed Guide for Bioconjugation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the labeling of proteins and other amine-containing molecules using trans-cyclooctene (TCO)-N-hydroxysuccinimide (NHS) esters. This bioorthogonal labeling technique is a cornerstone of modern bioconjugation, enabling the precise and efficient formation of stable covalent bonds for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1]

Introduction

The TCO-NHS ester labeling strategy is a two-step process that leverages the highly efficient and selective inverse-electron-demand Diels-Alder cycloaddition reaction between a TCO group and a tetrazine (Tz) moiety.[1] The first step involves the modification of a biomolecule with a TCO group using an amine-reactive TCO-NHS ester. The NHS ester reacts with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[1] The TCO-functionalized molecule can then be specifically reacted with a tetrazine-labeled probe in a "click chemistry" reaction that is rapid and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[1]

Core Principles

The TCO-NHS ester labeling process is governed by two key chemical reactions:

-